molecular formula C10H13ClO2 B3331223 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene CAS No. 79407-31-1

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene

Cat. No.: B3331223
CAS No.: 79407-31-1
M. Wt: 200.66 g/mol
InChI Key: DQMYLEMHUHXUEZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene (CAS 79407-31-1) is a chemical reagent of interest in organic synthesis and mechanistic studies. With a molecular formula of C10H13ClO2 and a molecular weight of 200.66 g/mol, this compound features a reactive chloromethyl group attached to a benzene ring para-substituted with a 2-methoxyethoxy chain . The primary reaction pathway for this compound is nucleophilic substitution at the chloromethyl center. The electron-donating 4-(2-methoxyethoxy) group stabilizes the transition state leading to a benzylic carbocation intermediate, strongly favoring a unimolecular (S N 1) mechanism . This electronic stabilization significantly accelerates solvolysis rates compared to unsubstituted benzyl chlorides. The flexible 2-methoxyethoxy side chain may also permit neighboring group participation, potentially leading to the formation of cyclic oxonium ion intermediates, which can influence the reaction outcome and product distribution . Researchers value this compound for its utility in synthesizing more complex organic molecules, particularly as a building block for introducing the 4-(2-methoxyethoxy)benzyl group into other structures. This product is strictly for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMYLEMHUHXUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 1 Chloromethyl 4 2 Methoxyethoxy Benzene Reactivity

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene at the chloromethyl center is nucleophilic substitution. This can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, or a spectrum in between. The preferred pathway is highly dependent on the reaction conditions, including the solvent, nucleophile, and temperature.

Mechanistic Studies of Nucleophilic Substitution at the Chloromethyl Center

Given the structure of this compound, a key feature is the presence of an oxygen atom in the para position, which can donate electron density to the benzene (B151609) ring through resonance. This has a profound effect on the stability of a potential carbocation intermediate at the benzylic position. Studies on analogous 4-alkoxybenzyl chlorides, such as 4-methoxybenzyl chloride, have shown a strong propensity to react via an Sₙ1 mechanism. nih.govrsc.org This is because the lone pairs on the ether oxygen can delocalize into the aromatic ring, stabilizing the positive charge of the benzylic carbocation.

The Sₙ1 pathway involves a two-step process:

Formation of a carbocation: The carbon-chlorine bond breaks heterolytically, forming a chloride ion and a resonance-stabilized benzylic carbocation. This is typically the rate-determining step.

Nucleophilic attack: A nucleophile attacks the carbocation, forming the final product.

In contrast, an Sₙ2 reaction would involve a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. While benzyl (B1604629) chloride itself can react via an Sₙ2 mechanism, the electron-donating 4-(2-methoxyethoxy) group in the target molecule significantly favors the Sₙ1 pathway by stabilizing the carbocation intermediate. rsc.org

The transition state for the Sₙ1 reaction would resemble the carbocation intermediate, with a partially broken C-Cl bond and a developing positive charge on the benzylic carbon. For an Sₙ2 reaction, the transition state would be a trigonal bipyramidal arrangement with the nucleophile and the leaving group in apical positions.

Role of the Ether Chain in Neighboring Group Participation or Steric Influence

The 2-methoxyethoxy side chain introduces the possibility of neighboring group participation (NGP), where the ether oxygen atom acts as an internal nucleophile. libretexts.orgwikipedia.org This can occur if the chain is flexible enough to allow the oxygen to attack the electrophilic benzylic carbon.

If NGP were to occur, it would likely proceed through the formation of a cyclic oxonium ion intermediate. This would involve the intramolecular attack of one of the ether oxygens on the benzylic carbon, displacing the chloride. A subsequent attack by an external nucleophile on the oxonium ion would then yield the final product. A hallmark of NGP is often an enhanced reaction rate and retention of stereochemistry at the reaction center. dalalinstitute.com However, for a primary benzylic halide like this, which is not chiral, the stereochemical outcome is not a factor.

The likelihood of NGP from the ether chain would depend on the relative rates of the intramolecular cyclization versus the intermolecular reaction with the solvent or another nucleophile. Given the high stability of the benzylic carbocation, it is plausible that the Sₙ1 mechanism dominates, with the ether chain primarily exerting an electronic effect.

From a steric perspective, the 2-methoxyethoxy chain is relatively flexible and located at the para position, away from the reaction center. Therefore, it is unlikely to exert a significant steric hindrance to the approach of a nucleophile at the benzylic carbon.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of the reactions of this compound are intrinsically linked to the electronic effects of its substituents.

Influence of Electronic Effects on Reaction Rates

The 4-(2-methoxyethoxy) group is a strong electron-donating group due to the resonance effect of the ether oxygen directly attached to the benzene ring. This electron donation stabilizes the transition state leading to the carbocation in an Sₙ1 reaction, thereby increasing the reaction rate.

The effect of substituents on the rate of benzylic substitutions is often quantified using the Hammett equation. For reactions proceeding through a carbocation intermediate, a large negative value of the reaction constant (ρ) is expected, indicating that electron-donating groups accelerate the reaction. Studies on the solvolysis of various substituted benzyl chlorides have confirmed this trend. For instance, 4-methoxybenzyl chloride undergoes solvolysis significantly faster than unsubstituted benzyl chloride. nih.govnih.gov It is therefore highly probable that this compound would also exhibit a high rate of nucleophilic substitution via an Sₙ1 mechanism due to the powerful electron-donating nature of the para-substituent.

The following table illustrates the expected relative solvolysis rates based on the electronic nature of the para-substituent in analogous benzyl chlorides.

Substituent (at para position) Electronic Effect Expected Relative Solvolysis Rate
-NO₂Electron-withdrawingSlowest
-HNeutralIntermediate
-OCH₃Electron-donatingFast
-O(CH₂)₂OCH₃Electron-donatingFastest

This table is illustrative and based on established principles of electronic effects in benzylic systems.

Stereochemical Outcomes of Specific Reactions (if applicable from search)

As this compound is not a chiral molecule, reactions at the chloromethyl center will not lead to stereoisomeric products unless a new chiral center is formed and the reaction conditions are asymmetric. In a typical Sₙ1 reaction involving a planar carbocation intermediate, if the product were to be chiral, a racemic mixture would be expected as the nucleophile can attack from either face of the carbocation with equal probability. In Sₙ2 reactions, inversion of configuration is the rule. However, for this achiral substrate, these stereochemical considerations are not directly applicable.

Intermediates and Transient Species in Reactivity Profiles

The primary intermediate in the Sₙ1 reactivity of this compound is the 4-(2-methoxyethoxy)benzyl carbocation. libretexts.orglibretexts.org This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzylic carbon and the aromatic ring, particularly onto the para-oxygen atom.

The resonance structures of the 4-(2-methoxyethoxy)benzyl carbocation are depicted below:

This delocalization is the key factor favoring the Sₙ1 pathway.

Future Perspectives and Emerging Research Avenues for 1 Chloromethyl 4 2 Methoxyethoxy Benzene

Development of Novel Catalytic Methods for its Functionalization

The reactivity of the benzylic chloride in 1-(chloromethyl)-4-(2-methoxyethoxy)benzene offers a gateway to a multitude of chemical transformations. Future research will likely focus on developing novel catalytic methods to enhance the efficiency, selectivity, and scope of its functionalization.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. youtube.comsigmaaldrich.com While extensively used for aryl halides, their application to benzyl (B1604629) chlorides, especially those with coordinating ether linkages, is an area ripe for development. Future investigations could focus on designing specialized ligand systems for palladium catalysts that can effectively mediate Suzuki, Stille, and Negishi couplings with this compound. aidic.it This would enable the direct introduction of a wide array of aryl, vinyl, and alkyl groups, paving the way for the synthesis of complex molecular architectures.

Copper-catalyzed reactions also present a promising avenue. nih.govnih.gov Copper catalysts are known to be effective in a variety of coupling reactions and are more earth-abundant and cost-effective than palladium. Research into copper-catalyzed cross-couplings, such as those involving organometallic reagents or C-H activation, could provide alternative and more sustainable routes to novel derivatives. mit.edumit.edu The methoxyethoxy group might play a crucial role in these reactions, potentially acting as a directing group or influencing the catalyst's electronic properties.

Furthermore, the development of enantioselective catalytic methods for the functionalization of the chloromethyl group is a key future direction. This would allow for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.

Catalytic MethodPotential Coupling PartnerPotential Product Class
Palladium-catalyzed Suzuki CouplingArylboronic acidsDiarylalkanes
Palladium-catalyzed Stille CouplingOrganostannanesFunctionalized styrenes
Copper-catalyzed C-H ActivationAromatic C-H bondsSubstituted diarylmethanes
Enantioselective AlkylationProchiral nucleophilesChiral ethers and esters

Exploration of its Utility in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of these technologies to reactions involving this compound is a promising area for future research.

The synthesis of this compound itself, which often involves hazardous reagents and exothermic reactions, could be significantly improved using flow chemistry. Continuous-flow processes can enable precise control over reaction parameters, leading to higher yields and purities while minimizing the risks associated with handling reactive intermediates.

Furthermore, the functionalization of this compound can be greatly enhanced in microreactors. For instance, rapid mixing and precise temperature control in microfluidic devices can improve the selectivity of fast and highly exothermic reactions, such as nucleophilic substitutions or Friedel-Crafts alkylations. This level of control is often difficult to achieve in conventional batch reactors.

The integration of online analytical techniques with flow reactors will enable real-time monitoring and optimization of reactions involving this compound. This data-rich approach will accelerate the discovery of new reaction conditions and the development of efficient synthetic routes to novel derivatives.

Integration into Supramolecular Chemistry and Self-Assembly Research

The methoxyethoxy side chain of this compound imparts amphiphilic character to the molecule, making it an attractive building block for supramolecular chemistry and self-assembly. nih.gov The ethylene (B1197577) glycol units can engage in hydrogen bonding and coordinate with metal ions, while the aromatic ring can participate in π-π stacking interactions.

Future research will likely explore the self-assembly of derivatives of this compound in various solvents. The balance between hydrophilic and hydrophobic interactions can be finely tuned by modifying the substituent at the benzylic position, leading to the formation of diverse supramolecular architectures such as micelles, vesicles, and liquid crystals. rsc.orgrsc.org The ability of oligo(ethylene glycol) chains to influence the thermodynamics of hydrogen-bonded assemblies in apolar solvents has been demonstrated, suggesting that the methoxyethoxy group will play a critical role in directing the self-assembly process. rsc.org

The incorporation of this compound into more complex supramolecular systems, such as rotaxanes and catenanes, is another exciting prospect. The chloromethyl group can be used to "thread" the molecule through macrocyclic hosts, followed by "stoppering" reactions to create mechanically interlocked molecules with unique properties and functions.

Potential for Derivatization into Smart Materials

"Smart" or stimuli-responsive materials are capable of changing their properties in response to external triggers such as temperature, pH, light, or chemical analytes. rsc.orgipcm.frrsc.org The versatile reactivity of this compound makes it an excellent candidate for the synthesis of monomers that can be incorporated into stimuli-responsive polymers. nih.gov

For example, the methoxyethoxy side chain can impart thermoresponsive behavior to polymers. Poly(N-isopropylacrylamide) is a well-known thermoresponsive polymer, and incorporating monomers derived from this compound could lead to new materials with tunable lower critical solution temperatures (LCST). These materials could find applications in areas such as controlled drug delivery and tissue engineering. mdpi.com

Furthermore, the aromatic core can be functionalized with photochromic or pH-sensitive groups to create multi-responsive materials. For instance, the attachment of an azobenzene (B91143) unit could lead to polymers that undergo reversible isomerization upon exposure to light, resulting in changes in their shape, solubility, or optical properties. biorxiv.org

StimulusPotential Functional GroupResulting Property Change
TemperatureEthylene glycol chainsPhase transition (LCST)
pHIonizable groups (e.g., carboxylic acids, amines)Change in solubility/swelling
LightPhotochromic moieties (e.g., azobenzene)Isomerization, color change
Chemical AnalyteSpecific recognition unitsConformational change, signal generation

Unexplored Reactivity in Radical Chemistry and Photochemistry

The benzylic C-Cl bond in this compound is susceptible to homolytic cleavage, opening up avenues for its use in radical chemistry. While radical reactions of benzyl chlorides have been studied, the specific influence of the methoxyethoxy substituent on the reactivity of the resulting benzyl radical is an area that warrants investigation. nih.gov

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be employed using this compound as an initiator. acs.orgresearchgate.netresearchgate.net This would allow for the synthesis of well-defined polymers with the methoxyethoxybenzene moiety at the chain end, which could then be used to create block copolymers with unique self-assembly properties.

The photochemical reactivity of this compound also holds significant potential. researchgate.net Photoinitiated reactions, such as photoinduced electron transfer (PET) or photo-ATRP, could be used to generate the benzyl radical under mild conditions. cmu.edu This would enable the development of "green" synthetic methods that avoid the use of harsh reagents and high temperatures. The interaction of the excited state of the aromatic ring with the chloromethyl group and the methoxyethoxy side chain could lead to novel photochemical transformations and the discovery of unexpected reaction pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene, and what are the critical reaction conditions to optimize yield?

  • Methodological Answer : A two-step synthesis is typically employed:

Ether Formation : React 4-hydroxybenzyl alcohol with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce the methoxyethoxy group via nucleophilic substitution .

Chlorination : Treat the intermediate 4-(2-methoxyethoxy)benzyl alcohol with thionyl chloride (SOCl₂) or PCl₃ to replace the hydroxyl group with a chloromethyl group. Anhydrous conditions and controlled temperatures (0–5°C) are critical to minimize side reactions like over-chlorination .
Key Optimization Factors :

  • Solvent choice (e.g., dichloromethane for chlorination).
  • Stoichiometric excess of chlorinating agent (1.2–1.5 equiv.).
  • Reaction monitoring via TLC or GC-MS to prevent degradation.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize this compound?

  • Methodological Answer :
  • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm. The methoxyethoxy group shows signals at δ 3.3–3.5 ppm (OCH₃) and δ 3.6–4.0 ppm (OCH₂CH₂O) .
  • IR : Stretching vibrations at 750–780 cm⁻¹ (C-Cl) and 1100–1250 cm⁻¹ (C-O-C ether linkages).
  • MS : Molecular ion peak at m/z 200.45 (calculated for C₁₀H₁₃ClO₂), with fragmentation patterns confirming the loss of Cl (35/37 isotopic splitting) .

Q. What are the typical chemical reactions involving the chloromethyl group in this compound?

  • Methodological Answer : The chloromethyl group undergoes:
  • Nucleophilic Substitution : React with amines (e.g., NH₃, pyridine) to form benzylamines, or with alkoxides to produce ethers. SN2 mechanisms dominate, requiring polar aprotic solvents (e.g., DMF) .
  • Elimination : Under strong bases (e.g., KOtBu), β-hydrogen elimination may yield styrene derivatives.
    Selectivity Control : Steric hindrance from the methoxyethoxy group slows substitution at the para position, favoring reactions at the chloromethyl site .

Q. What physicochemical properties are critical for handling this compound?

  • Answer :
  • Solubility : Moderately soluble in THF, DCM, and acetone; poorly soluble in water.
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Melting Point : ~45–50°C (varies with purity).
    Safety Note : Lachrymator; use fume hood and PPE .

Advanced Questions

Q. What mechanistic pathways explain the nucleophilic substitution reactivity of the chloromethyl group?

  • Methodological Answer : The reaction follows an SN2 mechanism:
  • Transition State : Backside attack by nucleophiles (e.g., -OH, -SH) leads to inversion of configuration.
  • Electronic Effects : Electron-withdrawing methoxyethoxy group enhances electrophilicity of the adjacent chloromethyl carbon .
  • Kinetic Studies : Second-order kinetics confirmed via UV-Vis monitoring of Cl⁻ release .

Q. How can researchers resolve contradictions in reported reaction yields across studies?

  • Methodological Answer : Common discrepancies arise from:
  • Catalyst Purity : Trace metals (e.g., Fe³⁺) in solvents may alter reaction pathways.
  • Moisture Content : Hydrolysis of chloromethyl group reduces yields; use molecular sieves or anhydrous conditions .
    Resolution Strategy :
  • Replicate studies using standardized reagents (e.g., HPLC-grade solvents).
  • Publish detailed procedural logs (e.g., stirring rate, exact temperature gradients) .

Q. In what ways can this compound serve as an intermediate for complex molecules?

  • Methodological Answer :
  • Pharmaceuticals : Used to synthesize prodrugs via coupling with bioactive amines (e.g., antimalarial candidates) .
  • Polymers : Acts as a cross-linking agent in epoxy resins; the chloromethyl group reacts with diols to form ether bridges .
    Case Study : Synthesis of antimicrobial agents by substituting Cl with thiols, followed by oxidation to sulfonamides .

Q. What strategies assess hydrolytic/thermal stability under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Hydrolysis : Expose to buffered solutions (pH 1–13) at 40°C; monitor Cl⁻ release via ion chromatography.
  • Thermal Analysis : TGA/DSC to determine decomposition onset (~180°C) .
    Recommendation : Stabilize formulations with antioxidants (e.g., BHT) for long-term storage .

Q. How does reactivity compare to analogs like 4-(trifluoromethoxy)benzyl chloride?

  • Answer :
Property This compound 4-(Trifluoromethoxy)benzyl Chloride
Reactivity (SN2) Moderate (steric hindrance)High (electron-withdrawing CF₃ group)
Thermal Stability Stable up to 180°CDegrades above 150°C
Solubility in DCM HighModerate
Source : Comparative data inferred from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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